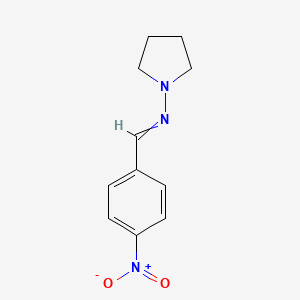
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione is a chemical compound with the molecular formula C9H14O2 It is a bicyclic compound that features a hexahydroindene core with two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of indan-1,4-dione under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione involves its interaction with specific molecular targets. The ketone functionalities can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and enzyme activities, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(3aS,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: This compound has a similar bicyclic structure but with different functional groups.
(3aS,7aS)-Octahydro-2H-inden-2-one: Another related compound with a similar core structure but different oxidation states.
Uniqueness
(3aS,7aS)-Hexahydro-1H-indene-1,4(2H)-dione is unique due to its specific arrangement of ketone functionalities and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
61154-29-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(3aS,7aS)-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h6-7H,1-5H2/t6-,7-/m0/s1 |
Clave InChI |
HKZYCARSPJWAFK-BQBZGAKWSA-N |
SMILES isomérico |
C1C[C@H]2[C@H](CCC2=O)C(=O)C1 |
SMILES canónico |
C1CC2C(CCC2=O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)


![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)









